GABA(B) Autoreceptor Antagonism: 4-ABPA vs. Phaclofen EC50 Comparison
4-Aminobutylphosphonic acid (4-ABPA) demonstrates comparable antagonist potency to phaclofen at GABA(B) autoreceptors in rat neocortical slices, with an EC50 of 0.4 mmol/L versus phaclofen's EC50 of 0.3 mmol/L, while the shorter homolog 3-aminopropylphosphonic acid (3-APPA) shows no activity [1]. At 3 mmol/L, 4-ABPA increased [3H]-GABA release by 81.3±9.0%, statistically equivalent to phaclofen's 82.6±8.6% increase, whereas 2-aminoethylphosphonic acid (2-AEPA) produced only a 46.8±10.9% increase [1].
| Evidence Dimension | GABA(B) autoreceptor antagonism potency |
|---|---|
| Target Compound Data | 4-ABPA EC50 = 0.4 mmol/L; 3 mmol/L induces 81.3±9.0% [3H]-GABA release increase |
| Comparator Or Baseline | Phaclofen EC50 = 0.3 mmol/L; 3 mmol/L induces 82.6±8.6% [3H]-GABA release increase; 3-APPA shows no activity at 3 mmol/L |
| Quantified Difference | EC50 difference: 0.1 mmol/L (33% higher); efficacy difference vs. phaclofen: 1.3% (non-significant); vs. 3-APPA: 4-ABPA active vs. no activity; vs. 2-AEPA: 74% higher efficacy |
| Conditions | Rat neocortical slices preloaded with [3H]-GABA; electrical stimulation at 2 Hz |
Why This Matters
This quantifies 4-ABPA as a functional equivalent to phaclofen for GABA(B) autoreceptor studies but with a distinct chemical backbone, offering a critical alternative for studies requiring a phosphonate-based antagonist.
- [1] Ong J, Marino V, Parker DA, Kerr DI. Differential effects of phosphonic analogues of GABA on GABA(B) autoreceptors in rat neocortical slices. Naunyn-Schmiedeberg's Archives of Pharmacology. 1998;357(4):408-412. DOI: 10.1007/pl00005186 View Source
